Cannabigerovarin

Descripción general

Descripción

El cannabigerovarin es un cannabinoide que se encuentra en la planta de Cannabis. Es el homólogo propílico del cannabigerol, lo que significa que tiene una estructura similar pero con una cadena lateral de tres carbonos en lugar de una cadena lateral de cinco carbonos . A diferencia de otros cannabinoides, el this compound no exhibe efectos psicoactivos o psicotropos cuando se consume o inhala . Es conocido por sus posibles beneficios terapéuticos, que incluyen propiedades analgésicas y antiinflamatorias .

Aplicaciones Científicas De Investigación

El cannabigerovarin tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El cannabigerovarin ejerce sus efectos interactuando con el sistema endocannabinoide, que incluye los receptores cannabinoides CB1 y CB2 . Estos receptores están involucrados en varios procesos fisiológicos, que incluyen la modulación del dolor, la respuesta inmunitaria y la inflamación . Se cree que los efectos antiinflamatorios y analgésicos del this compound están mediados por su interacción con estos receptores y la modulación de las vías de señalización relacionadas .

Compuestos similares:

Cannabigerol: Similar al this compound pero con una cadena lateral de cinco carbonos.

Cannabichromene: Otro cannabinoide con propiedades antiinflamatorias.

Cannabidivarin: Un cannabinoide con una estructura similar pero diferentes efectos terapéuticos.

Unicidad: El this compound es único debido a su estructura específica de cadena lateral, que influye en su interacción con los receptores cannabinoides y su perfil farmacológico general . A diferencia de otros cannabinoides, no produce efectos psicoactivos, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas sin el riesgo de psicoactividad .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Cannabigerovarin is synthesized from divarinolic acid through geranyltransferase . It interacts with various biomolecules, including enzymes and proteins, in the human body.

Cellular Effects

This compound has been found to have potential benefits in the human body, including painkilling and anti-inflammatory properties. It may be beneficial in treating conditions like fibromyalgia and arthritis, and it may also help in the treatment and improvement of dry-skin syndrome . It has also been suggested that this compound may reduce the growth of cancer cells in patients who have leukemia .

Molecular Mechanism

It is known that cannabinoids like this compound interact with the G-protein coupled receptors (GPCRs) cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2) . These interactions can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is synthesized from divarinolic acid through geranyltransferase

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El cannabigerovarin se puede sintetizar mediante la descarboxilación del ácido cannabigerovarínico, que es un precursor en la biosíntesis de los cannabinoides . El proceso implica calentar el ácido cannabigerovarínico para eliminar un grupo carboxilo, lo que da como resultado la formación de this compound.

Métodos de producción industrial: La producción industrial de this compound típicamente implica la extracción de cannabinoides de las plantas de Cannabis seguida de procesos de purificación. La cromatografía líquida de alta resolución (HPLC) se utiliza a menudo para separar y purificar el this compound de otros cannabinoides .

Análisis De Reacciones Químicas

Tipos de reacciones: El cannabigerovarin experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: El this compound se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.

Reducción: La reducción del this compound se puede lograr utilizando gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Las reacciones de sustitución pueden ocurrir con halógenos u otros nucleófilos en condiciones apropiadas.

Productos principales formados: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir cannabinoides completamente saturados .

Comparación Con Compuestos Similares

Cannabigerol: Similar to cannabigerovarin but with a five-carbon side chain.

Cannabichromene: Another cannabinoid with anti-inflammatory properties.

Cannabidivarin: A cannabinoid with a similar structure but different therapeutic effects.

Uniqueness: this compound is unique due to its specific side chain structure, which influences its interaction with cannabinoid receptors and its overall pharmacological profile . Unlike some other cannabinoids, it does not produce psychoactive effects, making it a promising candidate for therapeutic applications without the risk of psychoactivity .

Propiedades

IUPAC Name |

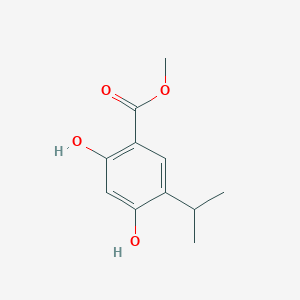

2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-propylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O2/c1-5-7-16-12-18(20)17(19(21)13-16)11-10-15(4)9-6-8-14(2)3/h8,10,12-13,20-21H,5-7,9,11H2,1-4H3/b15-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYIDZLGVYOPGU-XNTDXEJSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)O)CC=C(C)CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1=CC(=C(C(=C1)O)C/C=C(\C)/CCC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601345013 | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55824-11-8 | |

| Record name | Cannabigerovarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055824118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-propyl-1,3-benzenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601345013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CANNABIGEROVARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34S78SNA69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of Cannabigerovarin?

A: this compound is a propyl homologue of Cannabigerol (CBG) []. While its exact molecular formula and weight are not provided in the papers, structural determination based on spectral and chemical evidence confirms the presence of a propyl side chain, differentiating it from CBG [].

Q2: Does this compound demonstrate any anti-inflammatory properties?

A: Yes, studies on human sebocytes indicate that CBGV, alongside other phytocannabinoids like CBC, CBDV, and THCV, possesses significant anti-inflammatory properties []. This finding suggests that CBGV could potentially be developed into a safe and effective tool for managing cutaneous inflammations [].

Q3: How does this compound interact with the endocannabinoid system?

A: While the provided research doesn't elaborate on CBGV's specific interactions with the endocannabinoid system, a related study shows that certain cannabinoids can modulate the l-α-lysophosphatidylinositol/GPR55 signaling pathway []. This pathway is involved in pain transmission, and the study suggests that some cannabinoids, including cannabidivarin and this compound, can inhibit l-α-lysophosphatidylinositol signaling []. This suggests potential therapeutic applications for CBGV in pain management.

Q4: Are there established analytical methods for quantifying this compound in complex mixtures?

A: Yes, advanced NMR techniques have been developed for the quantitation of various phytocannabinoids, including CBGV. While 1H qNMR might face challenges in differentiating CBGV from CBG due to identical 1H-spectra, 2D-COSY qNMR offers a solution by overcoming peak overlap issues []. This method allows for accurate quantification of CBG/CBGA in complex mixtures like cannabis extracts and hemp seed oils [].

Q5: What is the drug-like potential of this compound?

A: An in silico study assessed the drug-like properties of various phytocannabinoids, including CBGV []. The study revealed that CBGV, along with other tested compounds, adheres to Lipinski's rule of five, suggesting potential for oral absorption and further exploration as a potential orally active drug [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thiazolecarboxylic acid, 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-, ethyl ester](/img/structure/B1508340.png)

![4-((3-Aminobenzo[e][1,2,4]triazin-7-yl)oxy)-N-methylpicolinamide](/img/structure/B1508350.png)

![Ethyl 4-oxo-4H-pyrido[3,4-d][1,3]oxazine-2-carboxylate](/img/structure/B1508366.png)

![Methyl 4-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1508377.png)